molecular formula C25H20N4O8 B11550257 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11550257
M. Wt: 504.4 g/mol
InChI Key: AKTFXCBEENLAFE-GVSPRCSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a nitrobenzylidene group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the nitrobenzylidene group through a condensation reaction. The final step involves the formation of the benzamide moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzodioxole ring and benzamide moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzamides

Scientific Research Applications

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, nitrobenzylidene compounds, and benzamides. Examples include ethyl acetoacetate and other homologous series of carbon compounds .

Uniqueness

What sets N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20N4O8

Molecular Weight

504.4 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H20N4O8/c1-35-23-19(30)9-8-17(22(23)29(33)34)13-26-28-25(32)18(27-24(31)16-5-3-2-4-6-16)11-15-7-10-20-21(12-15)37-14-36-20/h2-13,30H,14H2,1H3,(H,27,31)(H,28,32)/b18-11+,26-13+

InChI Key

AKTFXCBEENLAFE-GVSPRCSJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.